{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride
Overview
Description
“{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride” is a chemical compound with the molecular formula C11H19ClN2 . It is a compound of interest in various fields, including pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of aniline derivatives with hydrazine . For instance, 2-ethyl phenyl hydrazine hydrochloride, a key starting material for 7-ethyl tryptophol, is synthesized from commercially available 2-ethylaniline . The process involves the preparation of a diazonium salt of aniline using HCl and sodium nitrite at lower temperature, followed by the reduction of the diazonium salt with sodium sulfite and concentrated H2SO4 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, and others are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis of Novel Compounds
- Synthesis of new 1,2,4-triazole Schiff base and amine derivatives with potential antibacterial, antiurease, and antioxidant activities was achieved using a similar compound, ethyl N′-furan-2-carbonylbenzohydrazonate (Sokmen et al., 2014).
- New quinazolines synthesized exhibited antimicrobial properties, highlighting the potential for similar compounds in pharmaceutical applications (Desai, Shihora, & Moradia, 2007).
- A study on the synthesis and characterization of heterocyclic compounds containing a sulfonamido moiety for potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Applications in Material Science
- Research on the pervaporation of hydrazine hydrate, relevant to the separation characteristics of membranes, indicated the potential application in chemical separations and material science (Satyanarayana & Bhattacharya, 2004).
- Synthesis of nanosized magnesium oxide as a catalyst in a four-component reaction, utilizing hydrazine hydrate, demonstrates the role of similar compounds in catalysis and material synthesis (Babaie & Sheibani, 2011).
Biological Activity
- Synthesis of Schiff and Mannich bases of Isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, which could have implications for pharmacological research (Bekircan & Bektaş, 2008).
- Investigation into the anti-inflammatory, analgesic, and anticonvulsant activities of novel pyranopyrazoles, indicating the potential therapeutic applications of similar compounds (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).
Antidepressant Activity
- Synthesis and evaluation of antidepressant activity of some pyrazoline derivatives, highlighting the potential of similar compounds in mental health treatments (Prasad et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.
Mode of Action
Hydrazine derivatives are known to undergo nucleophilic reactions with carbonyl compounds, forming oximes and hydrazones . This reaction could potentially alter the function of target molecules, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with hydrazine derivatives, it is likely that multiple pathways could be affected .
Result of Action
Hydrazine derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of pharmaceutically relevant compounds . Additionally, this compound may interact with monoamine oxidases, which are involved in the oxidative deamination of monoamines . These interactions highlight the compound’s potential in biochemical research and drug development.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of monoamine oxidases by binding to their active sites, preventing the oxidative deamination of monoamines . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as transaminases and monoamine oxidases, influencing the metabolic flux and levels of metabolites . The compound can affect the synthesis and degradation of amino acids, monoamines, and other biomolecules, highlighting its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to specific compartments or organelles, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its biochemical activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall function within the cell.
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)ethylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-8(2)10-4-6-11(7-5-10)9(3)13-12;/h4-9,13H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBROWRUJJXPPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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